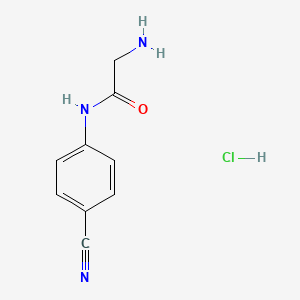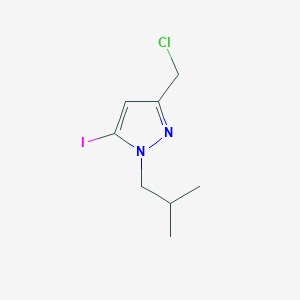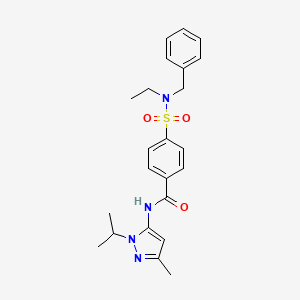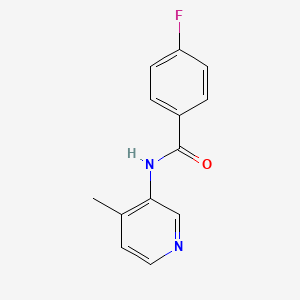
2-amino-N-(4-cyanophenyl)acetamide hydrochloride
Übersicht
Beschreibung
2-amino-N-(4-cyanophenyl)acetamide hydrochloride is a chemical compound with the CAS Number: 137895-51-3 . It has a molecular weight of 211.65 and is typically stored at room temperature . The compound is usually available in powder form .
Molecular Structure Analysis
The InChI code for 2-amino-N-(4-cyanophenyl)acetamide hydrochloride is 1S/C9H9N3O.ClH/c10-5-7-1-3-8(4-2-7)12-9(13)6-11;/h1-4H,6,11H2,(H,12,13);1H . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and the bonds between them.Physical And Chemical Properties Analysis
2-amino-N-(4-cyanophenyl)acetamide hydrochloride is a powder that is stored at room temperature . It has a molecular weight of 211.65 . Unfortunately, other specific physical and chemical properties like density, melting point, and boiling point were not found in the sources.Wissenschaftliche Forschungsanwendungen
Synthesis and Antimalarial Activity
One application involves the synthesis of antimalarial compounds. For instance, Werbel et al. (1986) described the preparation of a series of compounds from substituted 1-phenyl-2-propanones, which showed significant antimalarial potency against Plasmodium berghei in mice. These compounds, including derivatives similar to 2-amino-N-(4-cyanophenyl)acetamide hydrochloride, demonstrated excellent activity against resistant strains of parasites and in primate models, suggesting potential for clinical trials in humans Werbel, L. M., Cook, P. D., Elslager, E., Hung, J., Johnson, J., Kesten, S., McNamara, D., Ortwine, D., Worth, D. (1986). Synthesis, antimalarial activity, and quantitative structure-activity relationships of tebuquine and a series of related 5-[(7-chloro-4-quinolinyl)amino]-3-[(alkylamino)methyl] [1,1'-biphenyl]-2-ols and N omega-oxides. Journal of Medicinal Chemistry, 29(6), 924-939.
Chemoselective Acetylation in Drug Synthesis
Magadum and Yadav (2018) explored the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate in the natural synthesis of antimalarial drugs. This process, facilitated by immobilized lipase, highlights the importance of compounds like 2-amino-N-(4-cyanophenyl)acetamide hydrochloride in the synthesis of drug intermediates Magadum, D. B., Yadav, G. (2018). Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase: Process Optimization, Mechanism, and Kinetics. ACS Omega.
Environmental Impact and Degradation
DellaGreca et al. (2009) studied the aqueous chlorination of atenolol, a drug that can produce compounds related to 2-amino-N-(4-cyanophenyl)acetamide hydrochloride during wastewater treatment. This research sheds light on the environmental pathways and potential impacts of similar compounds DellaGreca, M., Iesce, M., Pistillo, P., Previtera, L., Temussi, F. (2009). Unusual products of the aqueous chlorination of atenolol. Chemosphere, 74(5), 730-734.
Antioxidant and Radical Scavenging Activities
Dinis, Maderia, and Almeida (1994) investigated the actions of phenolic derivatives, including structures similar to 2-amino-N-(4-cyanophenyl)acetamide hydrochloride, as inhibitors of membrane lipid peroxidation and peroxyl radical scavengers. Such compounds have potential therapeutic applications due to their antioxidant properties Dinis, T., Maderia, V. M., Almeida, L. (1994). Action of phenolic derivatives (acetaminophen, salicylate, and 5-aminosalicylate) as inhibitors of membrane lipid peroxidation and as peroxyl radical scavengers. Archives of Biochemistry and Biophysics, 315(1), 161-169.
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of inadequate ventilation, wear respiratory protection .
Eigenschaften
IUPAC Name |
2-amino-N-(4-cyanophenyl)acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O.ClH/c10-5-7-1-3-8(4-2-7)12-9(13)6-11;/h1-4H,6,11H2,(H,12,13);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUQQUYAENITEQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)NC(=O)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-(4-cyanophenyl)acetamide hydrochloride | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(3,4-Dimethoxyphenyl)-[4-(2-hydroxyethyl)-1-piperazinyl]methyl]-2-methyl-6-thiazolo[3,2-b][1,2,4]triazolol](/img/structure/B2958011.png)




![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2958023.png)
![3-(1H-benzo[d]imidazol-2-yl)-N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide](/img/structure/B2958024.png)
![[4-[(4-Methyl-1,2,4-triazol-3-yl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2958025.png)
![1-(9-Chloro-2-(3-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2958028.png)
![N-methyl-N,4-bis[(4-methylphenyl)sulfonylmethyl]aniline](/img/structure/B2958029.png)
![[3-[2-(Difluoromethyl)phenyl]-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2958030.png)
![N-[4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2958031.png)
![4-[(1,3-dioxoisoindol-2-yl)methyl]-N,N,3,5-tetramethylpyrazole-1-carboxamide](/img/structure/B2958032.png)